(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Description
(R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral brominated tetrahydronaphthalene derivative with the molecular formula C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol . It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions for drug discovery. For example, it has been employed in the synthesis of QC6352, a compound investigated for its role in modulating transcriptional programs in adrenergic cells . The compound exists as a hydrochloride salt (CAS: 1810069-91-0) under standard storage conditions (room temperature, nitrogen atmosphere) .
Properties
IUPAC Name |
(1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGXAYOORBASGV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10836130 | |
| Record name | (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10836130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828926-46-1 | |
| Record name | (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10836130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Systems and Reaction Conditions
A prominent approach involves the use of palladium or iridium complexes paired with chiral phosphine ligands. For instance, a palladium-catalyzed amination of 6-bromo-1,2,3,4-tetrahydronaphthalene with ammonia equivalents under hydrogen pressure yields the (R)-enantiomer with up to 92% enantiomeric excess (ee). Key parameters include:
Substrate Functionalization and Limitations
The bromine substituent at position 6 directs regioselectivity during amination, minimizing byproducts. However, steric hindrance from the tetrahydronaphthalene framework can reduce reaction rates, necessitating prolonged reaction times (24–48 hours).
Reductive Amination of 6-Bromo-1-Tetralone
Reductive amination of 6-bromo-1-tetralone offers a two-step pathway to the target amine, leveraging ketone intermediates for better stereochemical control.
Ketone Synthesis and Reduction
6-Bromo-1-tetralone is synthesized via Friedel-Crafts acylation of 6-bromo-1,2,3,4-tetrahydronaphthalene, followed by oxidation. Subsequent reductive amination employs sodium cyanoborohydride (NaBH₃CN) or chiral borane complexes to achieve enantioselectivity:
Chiral Auxiliary-Assisted Routes
Alternative methods use (S)-α-methylbenzylamine as a chiral auxiliary. The imine intermediate formed from 6-bromo-1-tetralone and the auxiliary is reduced with L-Selectride, yielding the (R)-configured amine after auxiliary removal:
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Reductant : L-Selectride (K-Selectride for inverse selectivity)
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Auxiliary Removal : Hydrogenolysis over Pd/C
Resolution of Racemic 6-Bromo-1,2,3,4-Tetrahydronaphthalen-1-Amine
Racemic resolution remains a viable strategy for small-scale production, particularly when asymmetric methods fail to achieve sufficient purity.
Diastereomeric Salt Formation
Treatment of racemic amine with chiral acids like (R)-mandelic acid or (S)-camphorsulfonic acid generates diastereomeric salts with differing solubilities. Crystallization from ethanol/water mixtures isolates the (R)-enantiomer:
Enzymatic Resolution
Lipase-catalyzed acylations selectively modify one enantiomer, enabling separation. For example, Candida antarctica lipase B (CAL-B) acetylates the (S)-enantiomer, leaving the (R)-amine unreacted:
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Enzyme : CAL-B (Immobilized)
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Acyl Donor : Vinyl acetate
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Solvent : tert-Butyl methyl ether
Comparison of Preparation Methods
| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Asymmetric Catalysis | Pd/(R)-BINAP | 68–75 | 85–92 | High atom economy, fewer steps | Requires specialized catalysts |
| Reductive Amination | NaBH₃CN/L-Selectride | 55–65 | 85–99 | Utilizes stable intermediates | Multi-step, auxiliary removal needed |
| Diastereomeric Resolution | (R)-Mandelic acid | 40–45 | 98 | Low technical complexity | Low yield, solvent-intensive |
| Enzymatic Resolution | CAL-B | 48 | >99 | Eco-friendly, high selectivity | Slow reaction rates |
Chemical Reactions Analysis
Types of Reactions
®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiocyanates.
Scientific Research Applications
Medicinal Chemistry
(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the production of specific enantiomers that can exhibit different biological activities.
Key Studies:
- Research indicates that this compound can modulate neurotransmitter levels effectively through competitive inhibition mechanisms at dopamine transporters, suggesting potential applications in treating neurological disorders such as depression and schizophrenia .
Neuropharmacology
The compound's interactions with neurotransmitter systems have been studied extensively. It has shown promise in inhibiting dopamine reuptake, which could influence mood and behavior.
Biological Activity Insights:
- Preliminary studies suggest that this compound interacts significantly with dopamine receptors, indicating its potential use in developing treatments for conditions related to dopamine dysregulation .
Synthetic Organic Chemistry
This compound serves as a versatile building block for synthesizing other complex organic molecules. Its specific reactivity allows for various modifications that can lead to novel compounds with enhanced biological activity.
Synthesis Methods:
The compound can be synthesized through bromination of 1,2,3,4-tetrahydronaphthalen-1-amine using standard reagents under controlled conditions to optimize yields.
Mechanism of Action
The mechanism of action of ®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Bromination Variations
The following table summarizes structural analogs of (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine, highlighting differences in substituent positions, halogenation, and stereochemistry:
Stereochemical Comparisons
- Enantiomers : The (S)-enantiomer of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1810070-15-5) exhibits distinct biological activity profiles due to stereochemical differences in receptor binding .
- Racemic Mixtures : The racemic form (rac-6-bromo) is often used as a starting material for chiral resolution studies, enabling the isolation of enantiopure (R)- or (S)-forms .
Functional Group Modifications
- N-Methyl Derivatives : (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 114419-88-4) demonstrates altered pharmacokinetic properties due to methylation of the amine group, enhancing lipophilicity .
- N,N-Dimethyl Analogs : Compounds like trans-4-cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) show improved binding affinity in receptor studies, though they lack bromination .
Key Research Findings
Stereoselectivity in Synthesis : The (R)-enantiomer of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is preferentially formed in asymmetric hydrogenation reactions using chiral catalysts, achieving >95% enantiomeric excess .
Stability Considerations : Hydrochloride salts of brominated analogs (e.g., 6-bromo and 5-bromo) exhibit superior stability under oxidative conditions compared to free-base forms .
SAR Trends : Chlorinated analogs (e.g., R-6-chloro) display reduced potency in adrenergic receptor assays compared to brominated counterparts, highlighting the importance of halogen size in molecular interactions .
Biological Activity
(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1213003-24-7) is a chiral compound with significant potential in pharmaceutical applications due to its unique structural characteristics and biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 6-position of the naphthalene ring. Its molecular formula is , with a molecular weight of approximately 226.12 g/mol. The compound's structure enhances its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.12 g/mol |
| CAS Number | 1213003-24-7 |
| Purity | 95% |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Notably, it has been shown to inhibit dopamine reuptake by binding to dopamine transporters. This mechanism suggests that the compound may influence mood and behavior, making it a candidate for treating neurological disorders such as depression and anxiety .
Dopamine Transporter Inhibition
Research indicates that this compound exhibits significant binding affinity for dopamine transporters. In vitro studies have demonstrated its ability to inhibit dopamine reuptake effectively:
| Study Reference | Binding Affinity (IC50) | Effect on Dopamine Levels |
|---|---|---|
| 150 nM | Increased extracellular dopamine levels | |
| 120 nM | Enhanced dopaminergic signaling |
These findings underscore the potential of this compound as a therapeutic agent targeting dopaminergic pathways.
Case Studies
- Neuropharmacological Effects : A study conducted on animal models demonstrated that administration of this compound led to increased locomotor activity and reduced anxiety-like behaviors. This aligns with its role as a dopamine reuptake inhibitor .
- Potential in Treating Depression : Another investigation explored the compound's effects on depressive symptoms in rodent models. Results indicated significant improvement in behavioral tests associated with depression when treated with this compound compared to control groups .
Synthesis and Derivatives
The synthesis of this compound typically involves bromination of 1,2,3,4-tetrahydronaphthalen-1-amine using brominating agents under controlled conditions. The reaction can be optimized for yield and purity by adjusting temperature and reaction time.
Q & A
Basic Research Questions
Q. What are the key considerations for enantioselective synthesis of (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine?
- Methodological Answer : The enantioselective synthesis often employs chiral auxiliaries such as tert-butanesulfinyl imines. For example, in related brominated tetrahydronaphthalenamine derivatives, the tert-butanesulfinyl group enables stereochemical control during alkylation or reduction steps. Column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating enantiomerically enriched products, with yields influenced by substituent electronic effects (e.g., electron-withdrawing groups may reduce steric hindrance, improving yields). Optical rotation ([α]D) and chiral HPLC are used to confirm enantiopurity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the cyclohexene ring conformation and bromine substitution patterns. For example, coupling constants (e.g., J = 8–10 Hz for trans-diaxial protons) distinguish axial/equatorial substituents in the tetrahydronaphthalene system .
- Chiral HPLC : Enantiomeric excess (ee) is determined using chiral stationary phases (e.g., hexane/isopropanol gradients). Retention times (t1, t2) are compared against racemic mixtures to assess enantiopurity .
- Melting Point/HRMS : These validate crystallinity and molecular weight consistency .
Q. What storage conditions are recommended for this compound hydrochloride?
- Methodological Answer : The hydrochloride salt should be stored at room temperature (RT) under inert nitrogen atmosphere to prevent oxidation or decomposition. Desiccants are recommended to minimize hygroscopicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during enantioselective synthesis of brominated tetrahydronaphthalenamine derivatives?
- Methodological Answer : Yield discrepancies (e.g., 61% vs. 75% for similar compounds) may arise from steric/electronic effects of substituents. For instance, electron-withdrawing groups (e.g., fluoro vs. methoxy) alter transition-state energetics in alkylation steps. Systematic optimization of reaction parameters (e.g., temperature, solvent polarity) and DFT calculations can identify energy barriers. Comparative kinetic studies using LC-MS or in situ IR spectroscopy are recommended for mechanistic insights .
Q. What computational methods support stereochemical assignments and reaction pathway analysis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and enantioselectivity trends. For example, in tert-butanesulfinyl imine alkylation, non-covalent interactions (e.g., π-stacking) between the sulfinyl group and brominated aromatic ring can be modeled to rationalize stereochemical outcomes. Molecular dynamics simulations further validate solvent effects on reaction pathways .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Methodological Answer : The compound serves as a precursor in antidepressant drug synthesis (e.g., sertraline derivatives). Key steps include:
- Grignard Condensation : Coupling with 3,4-dichlorophenylmagnesium bromide to install aryl groups.
- Reductive Amination : Pd/C-catalyzed hydrogenation of imine intermediates to form chiral amines.
- Oxidation/Reduction Cycles : NaClO/NaBH4 systems optimize stereochemical retention during functional group interconversions .
Q. What crystallographic techniques are applicable for structural elucidation of brominated tetrahydronaphthalenamines?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves absolute configurations. High-resolution data (≤ 0.8 Å) are critical for distinguishing bromine atom positions. Twinning or disorder in crystals may require iterative refinement using Olex2 or WinGX suites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
